(2,5-Dimethylthiophen-3-yl)(phenyl)methanone

Description

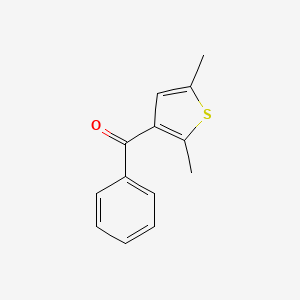

(2,5-Dimethylthiophen-3-yl)(phenyl)methanone is a heteroaromatic ketone featuring a thiophene ring substituted with methyl groups at the 2- and 5-positions and a phenyl group attached via a ketone moiety at the 3-position. Its molecular formula is C₁₃H₁₂OS (molecular weight: 216.30 g/mol). This compound is structurally distinct due to the combination of a sulfur-containing thiophene ring and an aromatic phenyl group, which confers unique electronic and steric properties.

Properties

IUPAC Name |

(2,5-dimethylthiophen-3-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-8-12(10(2)15-9)13(14)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBHEOGZBSZWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615345 | |

| Record name | (2,5-Dimethylthiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15271-04-2 | |

| Record name | (2,5-Dimethyl-3-thienyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15271-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylthiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylthiophen-3-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses a thiophene derivative and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired ketone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

(2,5-Dimethylthiophen-3-yl)(phenyl)methanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2,5-Dimethylthiophen-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects on Thiophene-Based Methanones

- (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723): This compound, studied for adenosine A1 receptor modulation, highlights the importance of substituents on both the thiophene and phenyl rings. The 2-amino group on the thiophene and the 3-CF₃ group on the phenyl ring enhance allosteric binding activity. In contrast, (2,5-Dimethylthiophen-3-yl)(phenyl)methanone lacks these functional groups, which likely reduces its receptor-binding efficacy but may improve metabolic stability due to fewer reactive sites .

- 1-(2,5-Dimethylthiophen-3-yl)ethanone (3-Acetyl-2,5-dimethylthiophene): This simpler analog replaces the benzoyl group with an acetyl moiety. The absence of the phenyl ring reduces aromatic π-π interactions, leading to lower molecular weight (168.24 g/mol) and altered solubility. The acetyl derivative is more lipophilic (log P ~2.5) compared to the phenyl methanone, which may exhibit a higher log P (~3.8) due to the bulky phenyl group .

Aromatic Ring Modifications

- Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1): This bis-phenyl methanone derivative incorporates thiadiazole rings, enhancing antibacterial and antibiofilm activities. The thiophene-based target compound lacks nitrogen heterocycles, suggesting divergent biological targets. However, both compounds demonstrate the utility of methanone scaffolds in drug design .

- 4-Amino-3-(1H-indol-1-yl)phenylmethanone: This indole-containing methanone exhibits anti-inflammatory and antifungal properties.

Substituent Position and Physical Properties

Evidence from hydroxyacetophenones (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) demonstrates that substituent positions critically influence melting points and synthesis routes. For instance:

- 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone: Melting point = 109–110°C.

- 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone: Synthesized via Friedel-Crafts acylation (38% yield).

Similarly, this compound’s 2,5-dimethyl groups on the thiophene likely lower its melting point compared to unsubstituted analogs, enhancing solubility in nonpolar solvents .

Biological Activity

(2,5-Dimethylthiophen-3-yl)(phenyl)methanone, commonly referred to as DMTFM, is an organic compound characterized by its sulfurous and aromatic structure. Its molecular formula is C15H13OS, and it has been the subject of various studies due to its potential biological activities, including anti-inflammatory and anti-cancer properties.

- Molecular Formula: C15H13OS

- Melting Point: 122-126 °C

- Solubility: Poorly soluble in water; soluble in organic solvents like ethyl acetate and chloroform.

- Density: 1.19 g/cm³

Synthesis and Characterization

DMTFM can be synthesized through methods such as cyclocondensation, Friedel-Crafts acylation, and other organic reactions. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry

- Infrared Spectroscopy (IR)

- Gas Chromatography-Mass Spectrometry (GC-MS)

These methods help confirm the purity and structural integrity of the compound.

Anti-inflammatory Activity

Research indicates that DMTFM exhibits significant anti-inflammatory properties. It has been shown to inhibit cytokine production, which plays a crucial role in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Analgesic Effects

DMTFM also demonstrates analgesic properties. Studies have indicated that it can reduce pain perception, making it a candidate for further research in pain management therapies.

Anti-cancer Properties

The compound has been evaluated for its anti-cancer effects, particularly its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In vitro studies have shown that DMTFM can effectively target various cancer cell lines.

The biological activities of DMTFM are believed to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines: DMTFM reduces levels of cytokines like TNF-alpha and IL-6.

- Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

-

Anti-inflammatory Study:

- A study demonstrated that DMTFM significantly reduced inflammation markers in a rat model of arthritis. The compound was administered at varying doses, showing dose-dependent efficacy in reducing swelling and pain.

-

Anti-cancer Evaluation:

- In vitro assays on human breast cancer cells revealed that DMTFM induced apoptosis with an IC50 value of approximately 10 µM. The compound's mechanism involved the activation of caspase pathways.

Toxicity and Safety

Toxicological assessments indicate that DMTFM has low toxicity levels when tested on laboratory animals. However, safety profiles must be established through comprehensive studies considering various administration routes and exposure durations.

Applications in Research and Industry

DMTFM has several applications:

- Starting Material for Synthesis: Used as a precursor for synthesizing other bioactive compounds.

- Fluorescent Probe: Employed in detecting metal ions such as zinc.

- Pharmaceutical Development: Investigated for potential use in drug formulations targeting inflammation and cancer.

Current Research Trends

Recent studies are focusing on:

- Developing derivatives of DMTFM with enhanced biological activity.

- Exploring its use as a fluorescent probe in biochemical assays.

Limitations and Future Directions

While promising, research on DMTFM is still in early stages. Future studies should address:

- Comprehensive toxicity assessments across different models.

- Mechanistic studies to elucidate pathways involved in its biological activities.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2,5-Dimethylthiophen-3-yl)(phenyl)methanone, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions. A common approach is the reaction of 2,5-dimethylthiophene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization includes:

- Catalyst loading : Excessive AlCl₃ may lead to side reactions; stoichiometric ratios (1:1.2 for benzoyl chloride to catalyst) are ideal.

- Temperature control : Reactions are performed at 0–5°C to minimize decomposition.

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (>75%) and purity.

Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

Answer:

X-ray crystallography is critical for determining the solid-state structure, hydrogen-bonding networks, and π-π stacking interactions. Key steps include:

- Crystal growth : Slow evaporation of a saturated solution in acetone/hexane yields diffraction-quality crystals.

- Data collection : Use a synchrotron or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement with SHELXL : The SHELX suite refines positional and thermal parameters, revealing intramolecular interactions (e.g., C–H···O bonds) and torsional angles between the thiophene and phenyl rings .

For example, similar thiophene derivatives exhibit planar conformations stabilized by N–H···O hydrogen bonds, which can be extrapolated to predict this compound’s packing behavior .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- Thiophene protons : Look for deshielded aromatic signals (δ 6.8–7.2 ppm). Methyl groups on thiophene appear as singlets (δ 2.3–2.5 ppm).

- Ketone carbonyl : A distinct ¹³C signal at δ 195–200 ppm confirms the methanone group .

- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C–S vibrations at ~680 cm⁻¹ are diagnostic.

- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ at m/z 244.08 (calculated for C₁₃H₁₂OS) validates the molecular formula .

Advanced: How can computational modeling predict electronic properties and reactivity for structure-activity relationship (SAR) studies?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess bioavailability.

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, the electron-withdrawing ketone group may enhance binding to hydrophobic pockets .

Basic: How should researchers resolve contradictions in spectral data during characterization?

Answer:

Contradictions often arise from impurities or tautomerism. Mitigation strategies include:

- Cross-validation : Compare NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates ¹H-¹³C couplings to confirm connectivity.

- Elemental analysis : Verify %C, %H, and %S to confirm purity.

For example, unexpected peaks in ¹H NMR may indicate rotamers due to restricted rotation around the ketone group .

Advanced: What role do substituent effects play in modulating biological activity, and how can they be systematically studied?

Answer:

Substituents on the thiophene and phenyl rings influence electronic and steric properties:

- Electron-donating groups (e.g., –CH₃) : Increase electron density on thiophene, enhancing π-stacking in biological targets.

- Halogen substituents : Improve lipophilicity and metabolic stability (e.g., chloro derivatives in ).

- Methodology :

- Synthesize analogs via Suzuki-Miyaura coupling to introduce diverse substituents.

- Test in vitro bioactivity (e.g., antimicrobial assays) and correlate with computed parameters (logP, polar surface area) .

For instance, methoxy groups in similar benzophenones exhibit antioxidant activity due to radical scavenging .

Advanced: How can crystallographic data inform the design of derivatives with improved thermal stability?

Answer:

Thermal stability correlates with molecular packing and intermolecular forces:

- Crystal lattice energy : Calculate using software like Mercury (CCDC). Tight packing (e.g., via hydrogen bonds) increases melting points.

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of derivatives. For example, derivatives with para-substituted phenyl groups show higher thermal stability due to symmetrical packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.